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Executive Summary

AGI-026 (also identified as AGI-12026) is a potent, brain-penetrant, small-molecule allosteric
inhibitor designed to target the IDH2 R140Q mutant homodimer.[1] Unlike wild-type isocitrate
dehydrogenase 2 (IDH2), which catalyzes the oxidative decarboxylation of isocitrate to

-ketoglutarate (
-KG), the R140Q mutation confers a neomorphic enzymatic activity that reduces
-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[2][3]

This guide details the biochemical profile of AGI-026, specifically its high-affinity binding to the
IDH2 R140Q homodimer (

), its mechanism of allosteric inhibition at the dimer interface, and the experimental protocols
required to validate its efficacy. AGI-026 serves as a critical tool compound for studying D-2-
hydroxyglutaric aciduria (D2HGA) Type Il and Acute Myeloid Leukemia (AML), offering a brain-
penetrant alternative to earlier generation inhibitors like AGI-6780.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b605231#bc-rfq
https://www.benchchem.com/product/b605231/docs?utm_src=pdf-body#technical-guide-agi-026-binding-affinity-to-idh2-r140q-homodimer
https://www.dcchemicals.com/products/isocitrate_dehydrogenase_idh.html
https://www.researchgate.net/profile/Yue-Chen-13
https://journal.waocp.org/article_88709_59f49b62f52dfe4a9ed6942e51b41e6c.pdf
https://www.benchchem.com/product/b605231/docs?utm_src=pdf-body#technical-guide-agi-026-binding-affinity-to-idh2-r140q-homodimer
https://www.benchchem.com/product/b605231/docs?utm_src=pdf-body#technical-guide-agi-026-binding-affinity-to-idh2-r140q-homodimer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605231?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Molecular Mechanism of Action
Structural Biology of the Target (IDH2 R140Q)

The IDH2 enzyme functions as a homodimer.[4][5][6] The R140Q mutation (Arginine 140 to
Glutamine) occurs in the active site but induces a conformational shift that favors the binding of
NADPH and

-KG, driving the reduction reaction to produce 2-HG.
o Wild-Type (WT): Isocitrate +

-KG +

+
 R140Q Mutant:

-KG +

2-HG +

AGI-026 Binding Mode

AGI-026 belongs to the aminotriazine class of inhibitors (structurally related to Enasidenib/AG-
221). It does not compete directly with the substrate (isocitrate/

-KG) or cofactor (NADPH).[4] Instead, it acts as a slow-tight binding allosteric inhibitor.

e Binding Site: AGI-026 binds to an allosteric pocket located at the homodimer interface of
IDH2.[4]

o Conformational Locking: Binding stabilizes the enzyme in an open, non-catalytic
conformation, preventing the closure of the active site required for catalysis. This mechanism
mimics the mode of action of AGI-6780 and Enasidenib.
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AGI-026 Binds Dimer Neomorphic
(Inhibitor) Interface Reduction (NADPH -> NADP+)
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Figure 1: Mechanism of Action. AGI-026 binds the dimer interface, locking IDH2 R140Q in an inactive state.
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Biochemical Profile & Binding Affinity

The potency of AGI-026 is characterized by its ability to inhibit the production of 2-HG in
biochemical and cellular assays.

Quantitative Binding Data

The following data represents the consensus affinity values derived from purified recombinant
enzyme assays (Sf9 expression system) and cellular models.

Parameter Value Conditions

Target IDH2 R140Q Homodimer Full-length, C-terminal His6-tag
19 nM ( NADPH depletion assay, 1h

(Biochemical) ) pre-incubation

Binding Kinetics Slow-tight binding Time-dependent inhibition

Selectivity >100-fold vs. WT IDH2 High selectivity for mutant form

Chemical Formula MW: 443.35 g/mol
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Note on Selectivity: While AGI-026 is highly selective for IDH2 R140Q, some studies note it as
a "dual inhibitor" with partial activity against IDH1 R132H at higher concentrations. However, its

primary utility and potency (

) are defined by the R140Q interaction.

Comparison with Reference Compounds

Compound Target Specificity (IDH2 R140Q) Brain Penetrant?
AGI-026 IDH2 R140Q ~19 nM Yes
AGI-6780 IDH2 R140Q ~23 nM No
Enasidenib (AG-221) IDH2 R140Q / R172K ~10-100 nM Yes

Experimental Protocols

To replicate the binding affinity data (

), the following self-validating protocols should be utilized.

Recombinant Enzyme Inhibition Assay (NADPH
Depletion)

This assay measures the consumption of NADPH as IDH2 R140Q reduces

-KG to 2-HG.

Reagents:
e Buffer: 50 mM Tris-HCI (pH 7.5), 10 mM

, 1 mM DTT, 0.01% Tween-20.
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e Enzyme: Recombinant human IDH2 R140Q (homodimer), purified from Sf9 cells.
e Substrates:

-Ketoglutarate (
-KG) and NADPH.[5][7]

o Detection: Fluorescence (Ex 340 nm / Em 460 nm) or Diaphorase/Resazurin coupled
system.[7]

Workflow:
e Preparation: Dilute IDH2 R140Q enzyme to 2x final concentration in assay buffer.
o Compound Addition: Prepare serial dilutions of AGI-026 in DMSO. Add to enzyme solution.

e Pre-Incubation (Critical): Incubate enzyme + inhibitor for 60 minutes at room temperature.
Rationale: AGI-026 is a slow-binding inhibitor; skipping this step will underestimate potency.

e Reaction Initiation: Add substrate mix (

-KG and NADPH) to start the reaction.

o Measurement: Monitor fluorescence decrease over 30—60 minutes (linear phase).

e Analysis: Calculate slope of NADPH depletion. Fit data to a 4-parameter logistic equation to
determine

Cellular 2-HG Suppression Assay (LC-MS/MS)

Validates target engagement in a biological context (e.g., TF-1 erythroleukemia cells or
engineered UB7MG).

Workflow:

e Seeding: Plate cells (e.g., TF-1 IDH2 R140Q) in 96-well plates.
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Treatment: Treat with AGI-026 (0.1 nM — 10

M) for 48 hours.

Extraction: Lyse cells with 80% methanol (containing internal standard, e.g.,

-2-HG).

Quantification: Analyze supernatant via LC-MS/MS (MRM mode) to quantify 2-HG levels.

Normalization: Normalize 2-HG levels to total cell number or protein content.

1. Enzyme Prep

(IDH2 R140Q Homodimer)

2. AGI-026 Addition
(Serial Dilution in DMSO)

3. Pre-Incubation
(60 min @ RT)
*Critical for Slow-Binding*

4. Substrate Addition

(NADPH + 0-KG)

5. Kinetic Measurement
(Fluorescence Ex340/Em460)

6. Data Analysis
(4-PL Fit -> IC50)

Figure 2: Enzymatic Assay Workflow. The 60-minute pre-incubation is essential for accurate IC50 determination.
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Therapeutic Implications
D2HGA Type I

AGI-026 has demonstrated efficacy in in vivo models of D-2-hydroxyglutaric aciduria (D2HGA)
Type 1, a rare neurometabolic disorder caused by germline IDH2 mutations.[8][9][10]

o Cardiomyopathy Rescue: In knock-in mice (

), AGI-026 treatment suppressed cardiac 2-HG levels and reversed cardiomyopathy
phenotypes.[9]

e Brain Penetration: Unlike AGI-6780, AGI-026 crosses the blood-brain barrier, making it
suitable for targeting CNS manifestations of IDH mutations.

Differentiation Therapy

In AML, the accumulation of 2-HG blocks hematopoietic differentiation by inhibiting TET2 DNA
demethylases. AGI-026 restores normal cellular differentiation by lowering 2-HG levels,
allowing blast cells to mature into functional neutrophils.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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